molecular formula C11H23N3O B1346750 {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine CAS No. 933749-60-1

{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine

Katalognummer: B1346750
CAS-Nummer: 933749-60-1
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: GAOQIWJEVUOIFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol . This compound features a pyrrolidine ring substituted with a morpholine group and an ethylamine chain. It is known for its applications in various fields of scientific research and industry.

Vorbereitungsmethoden

The synthesis of {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine typically involves the reaction of pyrrolidine derivatives with morpholine and ethylamine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Pd/C, platinum), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine, also known by its CAS number 933749-60-1, is a chemical compound with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

The compound is characterized by a pyrrolidine ring and a morpholine moiety, which are known to influence its biological interactions. The structure can be represented as follows:

IUPAC Name [1(2morpholin4ylethyl)pyrrolidin3yl]methanamine\text{IUPAC Name }[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methanamine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an agonist or antagonist, modulating specific biochemical pathways. However, detailed studies are necessary to elucidate the exact mechanisms involved in its action.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects :
    • In vitro studies have demonstrated that derivatives of this compound show significant antiproliferative activity against cancer cell lines such as HeLa cells. Modifications to the structure have been shown to enhance this activity, indicating a structure-activity relationship (SAR) that merits further investigation .
  • Antimicrobial Properties :
    • Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of specific substituents appears to enhance these properties.
  • Neuropharmacological Effects :
    • The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. Its ability to modulate neurotransmitter levels could lead to developments in therapies for conditions such as depression or anxiety.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study on Antiproliferative Agents Identified that modifications in the pyrrolidine structure significantly enhance cytotoxicity against HeLa cells .
Antibacterial Activity Evaluation Demonstrated that certain pyrrolidine derivatives exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria .
Neuropharmacological Research Suggested potential roles in modulating neurotransmitter systems, indicating possible therapeutic uses for neurological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions starting with morpholine and pyrrolidine precursors. Key steps include alkylation of the pyrrolidine nitrogen with a morpholine-containing side chain. Reaction conditions such as temperature (e.g., 60–80°C for nucleophilic substitution), pH (neutral to slightly basic for amine stability), and reaction time (12–24 hours for completion) must be tightly controlled. Catalysts like triethylamine (Et₃N) or tributylphosphine (PBu₃) can enhance reactivity in coupling steps (e.g., amide bond formation). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization ensures high purity .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone (e.g., δ ~2.5–3.5 ppm for morpholine CH₂ groups, δ ~1.8–2.2 ppm for pyrrolidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₁H₂₁N₃O: 211.1685 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .

Q. What spectroscopic and computational methods are suitable for analyzing the compound’s conformational flexibility?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement. Analyze puckering parameters (e.g., Cremer-Pople coordinates for the pyrrolidine ring) and hydrogen-bonding networks (e.g., C–H···O/F interactions) .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict stable conformers and compare with experimental data .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data when determining the compound’s three-dimensional structure?

  • Methodological Answer : Discrepancies in electron density maps (e.g., disordered morpholine rings) can be addressed by:

  • Multi-conformer refinement : Use SHELXL’s PART instruction to model disorder .
  • Validation tools : Check R-factors (<5%) and residual density peaks (<0.3 eÅ⁻³). Cross-validate with NMR-derived dihedral angles or DFT-calculated torsion profiles .
  • Twinned data handling : Apply HKLF5 format in SHELXL for twinned crystals .

Q. How to design experiments to elucidate the compound’s mechanism of action when literature is limited?

  • Methodological Answer :

  • Structural analogs : Compare with morpholine-containing inhibitors (e.g., Cathepsin S ligands) to hypothesize target proteins .
  • In vitro assays : Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization. Use SAR studies by modifying the pyrrolidine or morpholine substituents .
  • Molecular docking : Perform AutoDock/Vina simulations with homology-modeled protein targets (e.g., GPCRs or kinases) .

Q. What strategies mitigate challenges in biological activity studies due to the compound’s hygroscopicity?

  • Methodological Answer :

  • Salt formation : Synthesize hydrochloride salts (common for amine derivatives) to improve stability. Characterize via powder XRD to confirm crystallinity .
  • Lyophilization : Store lyophilized samples under inert gas (N₂/Ar) to prevent moisture absorption .
  • Activity correction : Normalize bioassay results (e.g., IC₅₀) to account for hydrate formation using Karl Fischer titration .

Q. How to analyze structure-activity relationships (SAR) for optimizing pharmacological properties?

  • Methodological Answer :

  • Fragment replacement : Substitute the pyrrolidine ring with piperidine or azetidine to assess steric effects .
  • Electrostatic profiling : Calculate logP (e.g., AlogPS) and pKa (e.g., MarvinSketch) to correlate hydrophobicity/basicity with membrane permeability .
  • In vivo pharmacokinetics : Conduct rodent studies with LC-MS/MS quantification to evaluate bioavailability and metabolic stability .

Eigenschaften

IUPAC Name

[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c12-9-11-1-2-14(10-11)4-3-13-5-7-15-8-6-13/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOQIWJEVUOIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640887
Record name 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933749-60-1
Record name 1-{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.